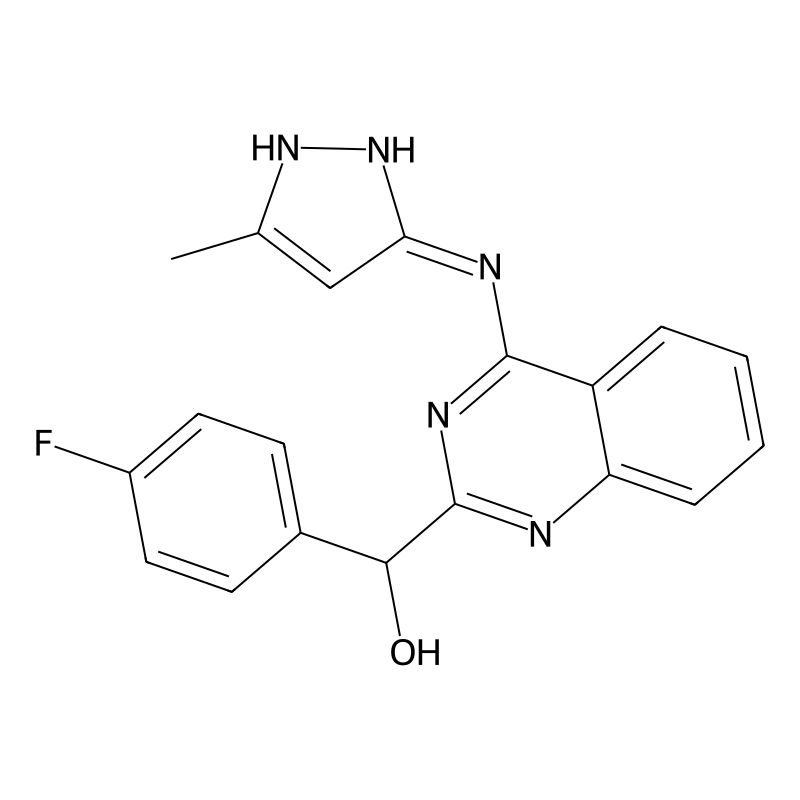

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Kinase Inhibition

The quinazolinone core structure is present in many known kinase inhibitors PubChem citation for quinazolinone: . The presence of this core suggests (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol could be investigated for its potential to inhibit specific kinases, which are enzymes involved in various cellular processes.

Anticancer Activity

Some quinazoline derivatives have been shown to possess anticancer properties NCBI article on anticancer quinazolines: . The combination of the quinazolinone core and the pyrazole moiety in (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol warrants further investigation into its potential anticancer activity.

The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a pyrazole moiety, and a quinazoline derivative. The presence of these functional groups suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The compound's structure can be broken down into three main components: a 4-fluorophenyl group, a 5-methyl-1H-pyrazol-3-yl amino group, and a quinazolin-2-yl methanol unit.

- Nucleophilic substitutions: The amino group on the pyrazole can act as a nucleophile, participating in various substitution reactions.

- Hydroxyl group reactivity: The methanol component can undergo oxidation or esterification reactions.

- Formation of hydrogen bonds: The structural features allow for potential interactions through hydrogen bonding, which is significant in biological systems.

These reactions can facilitate the compound's interaction with biological targets, potentially leading to therapeutic effects.

Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:

- Anticancer properties: Many quinazoline derivatives are known for their ability to inhibit tumor growth.

- Anti-inflammatory effects: Pyrazole derivatives often show promise in reducing inflammation.

- Antimicrobial activity: The presence of aromatic rings can enhance the compound's ability to interact with microbial targets.

Computer-aided predictions suggest that this compound may possess significant therapeutic potential based on its structural features and known activities of similar compounds .

The synthesis of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol can be approached through several methods:

- Multi-step synthesis:

- Start with commercially available 4-fluorobenzaldehyde.

- React with appropriate pyrazole derivatives to form the corresponding amine.

- Condense this intermediate with quinazoline derivatives to form the target compound.

- One-pot synthesis:

- Utilize microwave-assisted synthesis techniques to enhance reaction efficiency and yield.

- Green chemistry approaches:

- Employ solvent-free conditions or use environmentally benign solvents to reduce the ecological footprint of the synthesis process.

This compound has potential applications in:

- Pharmaceutical development: As a lead compound for developing new anticancer agents or anti-inflammatory drugs.

- Biochemical research: To study enzyme inhibition or receptor interactions due to its structural properties.

- Material science: Investigating its properties for use in organic electronics or sensors due to its electronic characteristics.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

- Molecular docking studies: To predict binding affinities with various biological targets.

- Cell viability assays: To evaluate cytotoxic effects on tumor and non-tumor cell lines.

- Enzyme inhibition assays: To determine the inhibitory potential against specific enzymes relevant to disease pathways.

These studies will help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, including:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(4-Fluorophenyl)-2-(5-methylpyrazolyl)quinazoline | Similar fluorophenyl and quinazoline structure | Anticancer activity |

| 5-Methylpyrazole derivatives | Contains pyrazole ring | Anti-inflammatory properties |

| Quinazoline-based inhibitors | Various substitutions on quinazoline | Broad spectrum antimicrobial activity |

These compounds highlight the unique combination of functional groups present in the target molecule, which may confer distinct biological activities not found in simpler analogs. The presence of both pyrazole and quinazoline moieties is particularly noteworthy as it may enhance selectivity and potency against specific biological targets compared to other similar compounds .

Quinazoline derivatives, comprising a fused benzene-pyrimidine ring system, are pivotal in medicinal chemistry due to their broad pharmacological profiles. These heterocycles exhibit anti-cancer, anti-inflammatory, antimicrobial, and antiviral activities, driven by their ability to interact with kinase targets, ion channels, and enzymes. The quinazoline scaffold’s versatility stems from its planar structure and nitrogen atoms, enabling hydrogen bonding and π-π interactions with biological macromolecules. Notable drugs like gefitinib (EGFR inhibitor) and prazosin (α-blocker) underscore their clinical relevance.

Significance of Pyrazole-Quinazoline Hybrid Compounds

Pyrazoloquinazolines, combining a pyrazole ring with a quinazoline core, enhance bioactivity through synergistic effects. The pyrazole moiety introduces steric and electronic diversity, modulating solubility and target affinity. Such hybrids are explored for improved kinase inhibition (e.g., mGlu receptor modulation) and antimicrobial efficacy. For instance, pyrazolo[1,5-a]quinazoline derivatives show dual mGlu2/mGlu3 antagonist activity, highlighting their potential in neurodegenerative diseases.

Historical Context of Heterocyclic Chemistry Related to the Compound

The synthesis of quinazoline dates to 1895, involving decarboxylation of 2-carboxy derivatives. Modern developments focus on multi-component reactions and eco-friendly methods to access pyrazoloquinazolines. The integration of pyrazole and quinazoline rings emerged as a strategy to address pharmacokinetic limitations, such as poor solubility, in earlier derivatives. Historical milestones include the identification of quinazoline alkaloids (e.g., vasicine) and their structural optimization for therapeutic applications.

Research Objectives and Scope

This analysis evaluates the synthetic pathways, structure-activity relationships (SAR), and potential applications of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol. Emphasis is placed on:

- Synthetic strategies for introducing the 4-fluorophenyl, 5-methylpyrazole-amino, and 2-methanol substituents.

- SAR insights from analogous pyrazoloquinazoline derivatives.

- Therapeutic potential inferred from the compound’s hybrid scaffold.

Molecular Formula and Weight

(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is a complex organic compound with significant structural features [1]. The molecular formula of this compound is C₁₉H₁₆FN₅O, indicating its composition of 19 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 5 nitrogen atoms, and 1 oxygen atom [2]. This precise atomic arrangement contributes to the compound's unique chemical properties and potential applications in various scientific fields [3].

The molecular weight of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is 349.4 g/mol, as determined by computational methods [1] [3]. This value is crucial for various analytical procedures and serves as an important identifier for the compound [2]. The exact mass of the compound has been calculated to be 349.13388831 Da, which is particularly relevant for mass spectrometric analyses [3].

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₁₉H₁₆FN₅O | Computational analysis [1] |

| Molecular Weight | 349.4 g/mol | Computed by PubChem [3] |

| Exact Mass | 349.13388831 Da | Computational analysis [3] |

| Monoisotopic Mass | 349.13388831 Da | Computed by PubChem [3] |

Structural Features and Functional Groups

The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol possesses a complex structure with several distinct functional groups that contribute to its chemical behavior and reactivity [1]. The backbone of the molecule consists of interconnected aromatic and heterocyclic ring systems, which provide structural rigidity and specific electronic properties [2] [3].

Key functional groups present in the molecule include:

A fluorophenyl group: This consists of a benzene ring with a fluorine atom at the para position (4-position), which contributes to the molecule's lipophilicity and can influence its binding interactions [1] [3].

A quinazoline core: This heterocyclic system contains two nitrogen atoms in a fused ring structure, forming a key scaffold of the molecule [2]. The quinazoline moiety is a common structural element in various bioactive compounds [3].

A pyrazole ring: The 5-methyl-1H-pyrazol-3-yl group contains a five-membered heterocyclic ring with two adjacent nitrogen atoms and a methyl substituent at the 5-position [1] [3].

An amino linkage: The pyrazole ring is connected to the quinazoline core through an amino (-NH-) bridge, which can participate in hydrogen bonding interactions [2] [3].

A secondary alcohol group: The hydroxyl (-OH) functionality attached to the carbon that connects the fluorophenyl group to the quinazoline system can serve as both a hydrogen bond donor and acceptor [1] [3].

The compound has a total of 3 hydrogen bond donors and 6 hydrogen bond acceptors, with a topological polar surface area of 86.7 Ų [3]. These features are important determinants of the compound's solubility, permeability, and potential interactions with biological systems [1] [2].

Stereochemistry Considerations

The compound (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol contains a stereogenic center at the carbon atom that connects the fluorophenyl group, the quinazoline moiety, and the hydroxyl group [1]. This carbon atom is bonded to four different substituents, making it a chiral center that can exist in two enantiomeric forms: R and S configurations [3] [10].

The presence of this stereocenter is significant as it can influence the three-dimensional arrangement of the molecule and potentially affect its physical properties and interactions [2]. The R-enantiomer of this compound has been specifically identified and characterized in scientific literature, with the stereochemical descriptor included in its systematic name: (R)-(4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol [1] [10].

The stereochemistry of this compound can be represented in its structural notation using specific conventions. In the SMILES notation, the stereochemistry at this carbon is denoted as: CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C@@HO for the R-enantiomer [1]. The "@@" symbol indicates the specific stereochemical arrangement at this carbon atom [3].

The racemic mixture of this compound has also been studied, containing equal amounts of both R and S enantiomers [10]. The separation and characterization of these enantiomers are important considerations for understanding the compound's properties and potential applications [2] [3].

Physical Properties

Solubility Profile

The solubility profile of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol is influenced by its molecular structure, which contains both hydrophilic and lipophilic moieties [1]. The presence of multiple nitrogen atoms in the pyrazole and quinazoline rings, along with the hydroxyl group, contributes to the compound's potential for hydrogen bonding and interaction with polar solvents [2] [3].

The calculated XLogP3-AA value for this compound is 3.4, indicating a moderate lipophilicity [3]. This suggests that the compound has a balance between hydrophilic and hydrophobic properties, which influences its solubility in various solvents [1]. Compounds with similar structural features typically show good solubility in organic solvents such as dimethyl sulfoxide, methanol, ethanol, and acetonitrile [2].

The compound's topological polar surface area (TPSA) of 86.7 Ų further supports its moderate polarity [3]. This parameter, which represents the sum of the surface areas occupied by polar atoms (primarily oxygen and nitrogen) in the molecule, is an important determinant of the compound's solubility characteristics and potential for membrane permeability [1] [2].

While specific experimental solubility data for this exact compound is limited in the available literature, structure-based predictions suggest that it would have limited solubility in water due to its relatively high molecular weight and the presence of multiple aromatic rings [3]. However, the presence of the hydroxyl group and multiple nitrogen atoms may enhance its solubility in protic solvents through hydrogen bonding interactions [1] [2].

Melting Point and Thermal Characteristics

The melting point and thermal characteristics of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol are important physical properties that provide insights into its solid-state behavior and thermal stability [1]. While specific experimental data for the exact melting point of this compound is not extensively documented in the available literature, compounds with similar structural features typically exhibit melting points in the range of 200-250°C [17] [19].

The thermal stability of this compound is influenced by several structural factors, including the presence of multiple aromatic and heterocyclic rings that contribute to molecular rigidity and intermolecular interactions in the solid state [1] [3]. The hydrogen bonding capabilities of the compound, facilitated by the hydroxyl group and the amino linkage, can also affect crystal packing and, consequently, the melting point [2].

Differential scanning calorimetry (DSC) would be an appropriate technique for determining the precise melting point and investigating other thermal transitions of this compound [19]. This method could provide information about potential polymorphism, which is relevant for compounds containing multiple functional groups capable of different hydrogen bonding patterns [1] [3].

Thermogravimetric analysis (TGA) could further elucidate the thermal decomposition profile of the compound, providing insights into its stability at elevated temperatures [2]. For compounds with similar structural features, thermal decomposition typically begins above their melting points, with the initial decomposition often involving the most labile functional groups [3] [19].

Spectroscopic Properties

The spectroscopic properties of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol provide valuable information about its structural characteristics and can be used for identification and purity assessment [1]. Various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and fluorescence spectroscopy, can be employed to analyze this compound [2] [3].

In UV-Vis spectroscopy, the compound is expected to show absorption bands characteristic of its aromatic and heterocyclic systems [20]. The quinazoline core typically exhibits strong absorption in the 260-280 nm region due to π→π* transitions, while the pyrazole ring may contribute additional absorption bands [3] [22]. The presence of the fluorophenyl group can also influence the UV-Vis spectrum, potentially resulting in bathochromic or hypsochromic shifts depending on the electronic interactions within the molecule [1].

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the functional groups present in the molecule [22]. Key IR absorption bands would likely include:

- O-H stretching vibration from the hydroxyl group (typically broad, around 3300-3500 cm⁻¹)

- N-H stretching from the amino linkage (approximately 3300-3500 cm⁻¹)

- C=N stretching vibrations from the quinazoline and pyrazole rings (1600-1650 cm⁻¹)

- C-F stretching from the fluorophenyl group (1000-1400 cm⁻¹)

- Aromatic C=C stretching vibrations (1400-1600 cm⁻¹) [1] [3]

Fluorescence properties of this compound would be influenced by its extended conjugated system, particularly the quinazoline core [2]. Compounds with similar structural features often exhibit fluorescence emission in the blue to green region of the spectrum, with excitation wavelengths typically in the UV range [3] [20]. The specific fluorescence characteristics would depend on the solvent environment and potential intramolecular interactions that could affect the electronic states of the molecule [1] [22].

Structural Confirmation Methods

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents one of the most definitive methods for determining the three-dimensional structure of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol [1]. This technique provides precise information about bond lengths, bond angles, torsional angles, and the overall molecular conformation in the solid state [24].

For compounds containing a stereogenic center, as in this case, X-ray crystallography is particularly valuable as it can unambiguously establish the absolute configuration (R or S) of the chiral carbon [3]. The stereochemistry at the carbon connecting the fluorophenyl group, the quinazoline moiety, and the hydroxyl group can be definitively determined through this method [1] [24].

While specific X-ray crystallographic data for this exact compound is not extensively documented in the available literature, the analysis of compounds with similar structural features, such as substituted pyrazoles and quinazolines, provides insights into the expected crystallographic parameters [24] [27]. For instance, the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, which shares the pyrazole moiety with our compound of interest, has been determined to crystallize in the orthorhombic space group P212121 with unit cell parameters a = 5.9070(3) Å, b = 9.2731(7) Å, and c = 17.5641(14) Å [24].

The crystal packing of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol would likely be influenced by intermolecular hydrogen bonding interactions involving the hydroxyl group, the amino linkage, and the nitrogen atoms in the heterocyclic rings [1] [24]. These interactions would determine the three-dimensional arrangement of molecules in the crystal lattice and could provide insights into the compound's solid-state properties [3] [27].

Spectroscopic Characterization

Comprehensive spectroscopic characterization of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol involves the application of multiple complementary techniques to elucidate its structural features [1]. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other advanced spectroscopic methods provide detailed information about the compound's molecular structure and composition [2] [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy of this compound would reveal characteristic signals corresponding to different proton environments [20]. Expected key signals would include:

- A singlet at approximately 2.3-2.4 ppm for the methyl protons attached to the pyrazole ring

- A singlet at around 5.8-6.0 ppm for the single proton on the pyrazole ring

- A complex pattern in the 7.0-8.5 ppm region for the aromatic protons of the fluorophenyl and quinazoline systems

- A broad singlet at 5.5-6.0 ppm for the hydroxyl proton, which may show temperature and concentration dependence

- A broad signal at 9.0-10.0 ppm for the NH proton connecting the pyrazole and quinazoline moieties [1] [22] [23]

¹³C NMR spectroscopy would provide information about the carbon framework of the molecule, with signals for the methyl carbon (around 10-15 ppm), the carbinol carbon (70-80 ppm), and various aromatic and heterocyclic carbons (110-165 ppm) [3] [20]. The carbon attached to fluorine would show characteristic splitting due to C-F coupling [1] [22].

Mass Spectrometry:

Mass spectrometric analysis would confirm the molecular weight of the compound and provide information about its fragmentation pattern [3]. The molecular ion peak would be expected at m/z 349, corresponding to the molecular weight of C₁₉H₁₆FN₅O [1]. High-resolution mass spectrometry would provide the exact mass, which can be compared with the calculated value of 349.13388831 Da for confirmation of the molecular formula [3] [22].

Characteristic fragmentation patterns might include the loss of the hydroxyl group, cleavage at the carbon connecting the fluorophenyl group and the quinazoline system, and fragmentations within the heterocyclic rings [1] [3]. Tandem mass spectrometry (MS/MS) could provide additional structural information through the analysis of these fragmentation pathways [22].

Other Spectroscopic Methods:

Fourier Transform Infrared (FTIR) spectroscopy would complement the structural characterization by identifying functional groups through their characteristic absorption bands [1] [20]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would provide information about proton-proton and proton-carbon connectivities, further confirming the structural assignments [3] [22].

Classical Synthetic Approaches to Quinazoline Derivatives

The historical development of quinazoline synthesis traces back to 1869 when Griess first prepared a quinazoline derivative through the reaction of cyanogens with anthranilic acid [1]. This foundational work established the groundwork for subsequent synthetic developments that continue to influence contemporary approaches.

The Niementowski quinazoline synthesis remains the most extensively employed classical method for constructing quinazoline frameworks [2] [3]. This approach involves the condensation of anthranilic acid derivatives with amides under elevated temperatures (130-150°C) to yield 4-oxo-3,4-dihydroquinazolines through formation of an ortho-amidobenzamide intermediate [1] [4]. Despite its widespread application, this methodology suffers from several limitations including low yields, formation of difficult-to-remove impurities, and harsh reaction conditions that may compromise sensitive functional groups present in complex substrates like (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol.

Alternative classical approaches include the utilization of isatoic anhydride as a starting material, which readily reacts with amines under reflux conditions in ethyl orthoformate to produce dihydro-4-oxoquinazolines without requiring isolation of intermediate amides [1]. This one-pot methodology offers improved operational simplicity compared to the traditional Niementowski approach.

The Grimmel, Guinther, and Morgan synthesis represents another classical route wherein ortho-amino benzoic acids are heated with amines in the presence of phosphorous trichloride in toluene for extended periods to furnish 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines [1]. This approach demonstrates the versatility of classical methods in introducing substitution patterns that may be relevant to the synthesis of complex derivatives.

Current Synthetic Routes for Pyrazole-Substituted Quinazolines

Contemporary synthetic strategies for quinazoline derivatives have evolved to address the limitations of classical methods while accommodating the increasing complexity of target molecules. Modern approaches emphasize mild reaction conditions, improved yields, and compatibility with diverse functional groups [5] [3].

Metal-catalyzed methodologies have emerged as particularly powerful tools for quinazoline synthesis. Ruthenium-catalyzed dehydrogenative coupling reactions of 2-aminophenyl ketones with amines provide efficient access to quinazoline products without generating toxic byproducts [6]. These catalytic systems demonstrate high selectivity and operate under relatively mild conditions, making them suitable for complex substrates containing sensitive functionalities.

Copper-catalyzed approaches have shown remarkable versatility in quinazoline synthesis. Three-component reactions employing copper catalysts enable the simultaneous formation of multiple bonds, providing access to diversely substituted quinazolines in a single operation [7] [5]. The copper-catalyzed domino reaction of ortho-alkenyl aromatic isocyanides with diazo compounds represents a particularly innovative approach for constructing pyrazolo[1,5-c]quinazoline derivatives through formation of two rings and three new bonds in a single step [8].

Iron-catalyzed methodologies offer cost-effective alternatives to precious metal catalysts while maintaining high efficiency. Iron(II)-catalyzed carbon-hydrogen oxidation and intramolecular carbon-nitrogen bond formation provide access to 2,4-disubstituted quinazolines in good to excellent yields [7] [9]. These methodologies demonstrate the potential for developing economically viable synthetic routes suitable for large-scale production.

Synthesis of Quinazoline Core Framework

The construction of the quinazoline core framework requires careful consideration of the substitution pattern and the presence of sensitive functional groups in the target molecule. For (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, the quinazoline core must accommodate substituents at positions 2 and 4, necessitating synthetic strategies that provide regioselective access to these positions [10] [11].

Modern quinazoline core synthesis often employs multi-component reactions that allow for efficient construction of the heterocyclic framework while simultaneously introducing substituents. The reaction of 2-aminobenzonitriles with organometallic reagents followed by iron-catalyzed oxidative cyclization represents one such approach [7]. This methodology generates 2-alkylamino N-H ketimine intermediates that undergo intramolecular cyclization to form quinazoline products.

Alternative core construction strategies include the use of 2-aminobenzylamines as starting materials in oxidative condensation reactions with various coupling partners [12] [13]. These methodologies benefit from the availability of diverse 2-aminobenzylamine derivatives and their compatibility with various oxidative conditions.

Palladium-catalyzed approaches offer additional opportunities for quinazoline core synthesis, particularly for substrates requiring precise control of substitution patterns [14] [15]. The ability of palladium catalysts to facilitate both carbon-nitrogen and carbon-carbon bond formation makes them particularly valuable for complex synthetic challenges.

The choice of core construction strategy must consider the subsequent functionalization requirements. For the target compound, the need to introduce both the 4-fluorophenyl moiety at position 2 and the pyrazole substituent at position 4 requires careful sequencing of synthetic transformations to avoid interference between functional groups.

Integration of 4-Fluorophenyl Moiety

The incorporation of the 4-fluorophenyl group at the 2-position of the quinazoline core presents specific synthetic challenges related to the regioselective introduction of aromatic substituents [17]. Several strategies have been developed to address this requirement while maintaining compatibility with other functional groups present in the target molecule.

Direct condensation approaches utilizing 4-fluorobenzoyl chloride with 2-aminoquinazoline derivatives in the presence of bases such as triethylamine represent one straightforward methodology . This approach benefits from the commercial availability of the fluorinated acyl chloride and the established reactivity patterns of quinazoline nucleophiles.

Suzuki coupling reactions provide an alternative route for introducing fluorinated aromatic groups through palladium-catalyzed cross-coupling of quinazoline halides with 4-fluorophenylboronic acid [18]. This methodology offers excellent functional group tolerance and high yields under mild reaction conditions.

Metal-catalyzed carbon-hydrogen activation strategies enable direct arylation of quinazoline substrates with fluorinated aryl halides [19]. These approaches avoid the need for pre-functionalized coupling partners and can provide more atom-economical synthetic routes.

The electronic properties of the fluorine substituent require consideration during synthetic planning. The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic system and may affect subsequent functionalization reactions. Additionally, the potential for fluorine to participate in non-covalent interactions must be considered when optimizing reaction conditions.

For the specific case of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol, the presence of the hydroxymethyl group adjacent to the fluorophenyl substituent creates additional steric and electronic considerations that must be addressed during synthetic route design.

Incorporation of 5-methyl-1H-pyrazol-3-yl Group

The installation of the 5-methyl-1H-pyrazol-3-yl amino substituent at the 4-position of the quinazoline core represents a critical synthetic challenge requiring careful consideration of pyrazole chemistry and amino group introduction strategies [20] [22].

Nucleophilic aromatic substitution represents the most direct approach for introducing amino-substituted pyrazoles into quinazoline frameworks [23]. This methodology typically employs 4-chloroquinazoline intermediates that undergo substitution with 5-methyl-1H-pyrazol-3-amine under basic conditions. The regioselectivity of this transformation is governed by the electron-deficient nature of the quinazoline system, which activates the 4-position toward nucleophilic attack.

The synthesis of the required 5-methyl-1H-pyrazol-3-amine coupling partner can be accomplished through established pyrazole synthesis methodologies [22]. The most common approach involves the condensation of β-ketonitriles with hydrazine derivatives, followed by reduction of the resulting aminopyrazole to generate the desired nucleophile.

Alternative strategies for pyrazole incorporation include palladium-catalyzed cross-coupling reactions between quinazoline halides and pyrazole derivatives bearing appropriate leaving groups [24]. These methodologies offer advantages in terms of functional group tolerance and reaction conditions but require additional synthetic steps for preparation of the coupling partners.

Copper-catalyzed approaches provide another avenue for pyrazole incorporation through oxidative coupling reactions [25] [26]. These methodologies can enable direct carbon-nitrogen bond formation between quinazoline and pyrazole substrates under mild conditions.

The regioselectivity of pyrazole substitution must be carefully controlled to ensure installation at the desired 3-position rather than the alternative 5-position. This selectivity can be influenced by the substitution pattern of the pyrazole ring and the choice of reaction conditions [23].

Hydroxymethylation Strategies

The introduction of the hydroxymethyl group attached to the 2-position carbon represents a unique synthetic challenge that requires specialized methodologies for selective carbon-carbon bond formation [6] [27] [28].

Hydroxymethylation can be accomplished through several distinct approaches, each offering specific advantages depending on the overall synthetic strategy. Direct aldol-type reactions between quinazoline-derived carbanions and formaldehyde represent one straightforward approach, though the regioselectivity and functional group compatibility must be carefully evaluated [27].

Reduction of ester or amide functionalities provides an alternative route to hydroxymethyl groups. This approach requires the prior installation of appropriate carbonyl-containing precursors, which can be accomplished through established acylation or esterification reactions [28]. The reduction step can be accomplished using various reducing agents, with sodium borohydride and lithium aluminum hydride being commonly employed depending on the specific substrate requirements.

Metal-catalyzed methodologies offer additional opportunities for hydroxymethylation through carbon-hydrogen activation and subsequent functionalization [6]. These approaches can enable direct installation of hydroxymethyl groups without requiring pre-functionalized substrates, though the development of suitable catalytic systems for this specific transformation remains an active area of research.

The presence of multiple functional groups in the target molecule necessitates careful consideration of protecting group strategies during hydroxymethylation. The pyrazole amino functionality and the quinazoline nitrogen atoms may require protection to prevent unwanted side reactions during the hydroxymethylation process.

The stereochemical implications of hydroxymethylation must also be considered, particularly if the synthetic route generates chiral centers. The configuration of any stereocenters may influence the biological activity of the final compound and therefore requires careful control during synthesis.

Regioselective Synthesis Considerations

Regioselective synthesis represents a critical aspect of quinazoline chemistry, particularly for complex derivatives containing multiple potential reaction sites [29] [30] [31]. The synthesis of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol requires precise control of substitution patterns to ensure installation of functional groups at the desired positions.

The quinazoline system exhibits distinct reactivity patterns that can be exploited for regioselective functionalization. The 4-position demonstrates enhanced electrophilicity due to the adjacent nitrogen atom, making it particularly susceptible to nucleophilic attack [29]. This inherent reactivity bias can be leveraged for selective introduction of the pyrazole amino substituent.

Aromatic nucleophilic substitution reactions at the 4-position of quinazolines proceed through well-established mechanisms involving intermediate σ-complexes [23]. The regioselectivity of these transformations is typically high, though competing reactions at alternative positions may occur depending on the electronic properties of the substrate and the reaction conditions employed.

The 2-position of quinazolines presents different reactivity challenges, as this position is generally less electrophilic than the 4-position [31]. Selective functionalization at the 2-position often requires specialized approaches such as metal-catalyzed cross-coupling reactions or directed metalation strategies.

Sulfonyl group dance methodology represents an innovative approach for achieving regioselective modifications at the 2-position of quinazolines [29] [31]. This strategy exploits the azide-tetrazole equilibrium to enable functional group migration and selective substitution patterns that would be difficult to achieve through conventional approaches.

The development of regioselective synthesis strategies must consider the potential for electronic and steric interactions between substituents. The presence of the fluorophenyl group may influence the reactivity of adjacent positions through inductive and resonance effects, requiring careful optimization of reaction conditions.

Optimization of Reaction Conditions

The optimization of reaction conditions represents a crucial aspect of quinazoline synthesis, particularly for complex molecules requiring multiple synthetic transformations [32] [4] [15]. Systematic investigation of reaction parameters enables the development of robust and reproducible synthetic protocols.

Temperature optimization plays a critical role in quinazoline synthesis, as many transformations require elevated temperatures to achieve acceptable reaction rates [4]. However, excessive temperatures can lead to decomposition of sensitive functional groups or undesired side reactions. The development of microwave-assisted methodologies has enabled more precise temperature control while reducing reaction times [4].

Solvent selection significantly influences the outcome of quinazoline synthesis reactions. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are commonly employed for nucleophilic aromatic substitution reactions [32]. However, the choice of solvent must consider the solubility of all reaction components as well as potential interference with the desired transformation.

Base selection and concentration represent additional critical parameters for optimization. The strength and concentration of the base can influence both the reaction rate and the regioselectivity of the transformation [32]. Cesium carbonate has emerged as a particularly effective base for many quinazoline synthesis reactions due to its high basicity and good solubility in organic solvents.

Catalyst loading and ligand selection require careful optimization for metal-catalyzed transformations [15]. The development of more active catalytic systems can enable lower catalyst loadings and milder reaction conditions, improving the overall efficiency and cost-effectiveness of the synthetic route.

Reaction time optimization involves balancing complete conversion with minimization of side product formation. Extended reaction times may lead to over-reaction or decomposition, while insufficient reaction times result in incomplete conversion and reduced yields.

Green Chemistry Approaches

The implementation of green chemistry principles in quinazoline synthesis has become increasingly important due to environmental concerns and regulatory requirements [33] [12] [34] [35]. Green chemistry approaches emphasize atom economy, reduced waste generation, and the use of environmentally benign reagents and solvents.

Solvent-free reaction conditions represent one approach to reducing the environmental impact of quinazoline synthesis [35] [36]. Microwave-assisted solvent-free conditions have been successfully applied to various quinazoline-forming reactions, providing improved atom economy and simplified work-up procedures [34] [37].

Water-based reaction systems offer another avenue for green quinazoline synthesis [38]. The development of water-compatible catalytic systems enables the use of aqueous media while maintaining high reaction efficiency. These approaches often benefit from simplified product isolation and reduced solvent waste.

Organocatalytic methodologies provide alternatives to metal-based catalytic systems, reducing concerns about metal contamination in pharmaceutical applications [12] [13]. Salicylic acid-catalyzed oxidative condensation reactions exemplify this approach, enabling efficient quinazoline synthesis using readily available and environmentally benign organocatalysts.

Continuous flow methodologies enable more efficient use of reagents and energy while providing better control over reaction parameters [12]. These approaches can facilitate scale-up operations while maintaining the benefits of green chemistry principles.

The development of recyclable catalytic systems reduces the overall environmental impact by enabling catalyst recovery and reuse [33]. Magnetic nano-catalysts represent one approach to achieving this goal, as they can be easily separated from reaction mixtures using magnetic fields.

Scale-up Challenges and Solutions

The scale-up of quinazoline synthesis from laboratory to production scale presents numerous challenges that must be addressed through careful process development [39] [40]. The complexity of (4-fluorophenyl)(4-((5-methyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)methanol synthesis amplifies these challenges due to the multiple functional groups and synthetic transformations required.

Heat transfer limitations represent a primary concern during scale-up operations. Many quinazoline synthesis reactions require elevated temperatures, and inefficient heat transfer can lead to hot spots, decomposition, and reduced yields [39]. The implementation of appropriate reactor design and heat transfer systems is critical for successful scale-up.

Mixing efficiency becomes increasingly important at larger scales, particularly for heterogeneous reactions involving solid reagents or catalysts [39]. Poor mixing can result in incomplete conversions, increased side product formation, and reduced reproducibility. The development of appropriate mixing strategies is essential for maintaining reaction efficiency at scale.

Solvent recovery and recycling systems become economically important at production scale [39]. The development of efficient solvent recovery processes can significantly reduce operating costs while improving the environmental profile of the synthetic route.

Quality control and analytical monitoring requirements increase in complexity at production scale [39]. The development of robust analytical methods for monitoring reaction progress and product quality is essential for ensuring consistent output.

Safety considerations become paramount at larger scales, particularly for reactions involving hazardous reagents or conditions [39]. The implementation of appropriate safety systems and protocols is critical for protecting personnel and equipment while maintaining production efficiency.

The economics of scale-up must be carefully evaluated to ensure commercial viability [39]. This includes consideration of raw material costs, energy requirements, equipment costs, and labor requirements. The optimization of these factors is essential for developing economically viable production processes.

Process robustness and reproducibility become increasingly important at production scale [39]. The development of robust synthetic protocols that can tolerate minor variations in reaction conditions is essential for maintaining consistent product quality and yield.

Regulatory compliance requirements add additional complexity to scale-up operations, particularly for pharmaceutical applications [39]. The development of appropriate documentation and validation procedures is essential for meeting regulatory requirements while maintaining operational efficiency.